2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Pyrido[1,2-a]pyrimidin-4-one Skeletal Architecture
The central pyrido[1,2-a]pyrimidin-4-one scaffold consists of a fused bicyclic system combining pyridine and pyrimidinone rings. The pyridine ring (positioned at the 1,2-a fusion site) is annulated with a pyrimidin-4-one moiety, creating a planar, π-conjugated system critical for electronic delocalization. The 4-oxo group at position 4 introduces a ketone functionality that polarizes the electron density toward the nitrogen-rich regions, enhancing hydrogen-bonding potential.
Substituents at positions 2 and 7 modulate the system’s electronic profile. The 4-ethylpiperazin-1-yl group at position 2 introduces a tertiary amine with conformational flexibility, while the methyl group at position 7 sterically stabilizes the fused ring system. Thermal cyclization and decarboxylation methodologies, as described for analogous halogenated derivatives, likely apply to this compound’s synthesis, where isopropylidene (2-pyridylamino)methylenemalonates serve as key intermediates.
Table 1: Key bond lengths (Å) in pyrido[1,2-a]pyrimidin-4-one derivatives
| Bond Type | Average Length |
|---|---|
| C2-N1 (pyridine-pyrimidine) | 1.34 |
| C4=O (ketone) | 1.22 |
| N3-C5 (annulation site) | 1.38 |
Thiazolidin-4-one Ring Conformation and Tautomerism
The thiazolidin-4-one moiety exhibits tautomeric equilibria and conformational flexibility. X-ray crystallography and FTIR studies of analogous 2-substituted thiazolidin-4-ones reveal a preference for the keto 2-amino tautomer over 2-imino forms due to stabilization via intramolecular hydrogen bonding between the N-H group and the thiocarbonyl sulfur. The Z-configuration of the exocyclic double bond (C5=C) is enforced by this non-covalent interaction, precluding E-isomer formation in the solid state.
Ab initio calculations indicate a 2 kcal mol⁻¹ energy difference between imino and amino tautomers, rendering the former inaccessible under standard conditions. The 3-(3-methylbutyl) substituent at position 3 imposes steric constraints that favor a puckered thiazolidinone ring, with a dihedral angle of 12.7° between the sulfur and C4 carbonyl groups.
Table 2: Tautomeric populations in thiazolidin-4-one derivatives
| Tautomer | Relative Energy (kcal mol⁻¹) | Population (%) |
|---|---|---|
| Keto 2-amino (Z) | 0.0 | 92 |
| Enol 2-imino (E) | 3.1 | 5 |
| Diradical | 8.9 | <1 |
Piperazine Substituent Spatial Orientation
The 4-ethylpiperazin-1-yl group adopts a chair conformation with axial orientation of the ethyl substituent, as evidenced by temperature-dependent ¹H NMR studies. Restricted rotation about the N-C bond linking piperazine to the pyrido[1,2-a]pyrimidin-4-one core creates two rotamers separated by a 68 kJ mol⁻¹ energy barrier. Hammett analysis correlates the ethyl group’s electron-donating (+I) effect with reduced rotational barriers (ΔG‡ = 56–80 kJ mol⁻¹) compared to aryl-substituted analogues.
X-ray diffraction data confirm equatorial placement of the N-ethyl group in crystalline states, while solution-phase NMR reveals dynamic interconversion between chair conformers with a coalescence temperature of 243 K. This flexibility enables adaptive binding in biological environments while maintaining structural integrity through N-H···O=C hydrogen bonds.
Table 3: Conformational parameters for 4-ethylpiperazin-1-yl derivatives
| Parameter | Value |
|---|---|
| Chair inversion barrier | 56 kJ mol⁻¹ |
| N-C bond rotation barrier | 80 kJ mol⁻¹ |
| N1-C2-C3-N4 torsion | 178.3° (axial) → 62.1° (equatorial) |
Properties
Molecular Formula |
C24H31N5O2S2 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H31N5O2S2/c1-5-26-10-12-27(13-11-26)21-18(22(30)29-15-17(4)6-7-20(29)25-21)14-19-23(31)28(24(32)33-19)9-8-16(2)3/h6-7,14-16H,5,8-13H2,1-4H3/b19-14- |
InChI Key |
RBUTVGHGROIMNO-RGEXLXHISA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC(C)C |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Ring Formation
-
Thiourea Intermediate : Reacting 5-aminouracil with isothiocyanates generates thiourea derivatives, which undergo cyclization with acetylenedicarboxylates (e.g., diethyl acetylenedicarboxylate) to form thiazolidin-4-ones.
-
Stereochemical Control : The reaction proceeds via zwitterionic intermediates, favoring (Z)-configuration at both the C=N and C=C bonds due to resonance stabilization (Figure 1).
Figure 1 : Resonance stabilization in thiazolidin-5-ylidene intermediates.
Alkylation at the 3-Position
-
Introducing the 3-methylbutyl group involves alkylating the thiazolidinone nitrogen with 1-bromo-3-methylbutane in the presence of K₂CO₃ in DMF. This step requires careful temperature control (60–70°C) to minimize side reactions.
Final Assembly via Knoevenagel Condensation
The methylene bridge linking the pyrido[1,2-a]pyrimidin-4-one core and thiazolidinone moiety is established through a Knoevenagel reaction:
-
Reaction Conditions : The aldehyde group on the pyrido[1,2-a]pyrimidin-4-one reacts with the active methylene of the thiazolidinone in ethanol using piperidine as a base.
-
Yield Optimization : Yields >70% are achieved by maintaining anhydrous conditions and employing molecular sieves to absorb water.
Purification and Characterization
Hydrochloride Salt Formation
Analytical Data
-
¹H NMR : Key signals include δ 1.35 (t, 3H, CH₂CH₃), δ 2.55 (m, 8H, piperazine), and δ 5.72 (s, 1H, CH=S).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Heteropolyacid Cyclization | Pyrido[1,2-a]pyrimidin-4-one formation | Al₃PW₁₂O₄₀ | 92 | 98 |
| Suzuki Coupling | 4-Ethylpiperazine introduction | Pd(dppf)Cl₂ | 87 | 95 |
| Knoevenagel Condensation | Methylene bridge formation | Piperidine | 75 | 97 |
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might result in a more saturated compound.
Scientific Research Applications
The compound 2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in various scientific and medicinal applications. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.
Structural Features
The compound features a pyrido[1,2-a]pyrimidinone core, which is characterized by a bicyclic structure containing nitrogen atoms. Additionally, it includes a thiazolidine ring and an ethylpiperazine moiety, contributing to its unique biological activity. The molecular formula is with a molecular weight of approximately 399.49 g/mol.
Biological Activities
Preliminary studies indicate that this compound exhibits several significant biological activities:
Antimicrobial Activity
Research has shown that derivatives of pyrido[1,2-a]pyrimidinone compounds often possess antimicrobial properties. The thiazolidine component may enhance this activity by interacting with bacterial cell walls or metabolic pathways.
Anticancer Properties
Studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The integration of multiple pharmacophores in this compound may lead to synergistic effects against various cancer types.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes involved in disease processes. For example, modifications to piperazine derivatives have shown promise in targeting enzymes like autotaxin, which is implicated in fibrosis and cancer progression.
Drug Development
Given its structural complexity and biological potential, this compound could serve as a lead candidate for drug development. Its ability to modulate multiple biological targets makes it suitable for treating multifactorial diseases such as cancer or chronic inflammatory conditions.
Case Studies
- Case Study on Anticancer Activity : A study demonstrated that similar pyrido[1,2-a]pyrimidinone derivatives exhibited potent cytotoxicity against human cancer cell lines. This suggests that the compound may be effective in developing new anticancer therapies.
- Enzyme Inhibition Research : Another investigation focused on the inhibition of autotaxin by structurally related compounds, showing promising results in reducing lysophosphatidic acid levels in vivo, which could have implications for treating pulmonary fibrosis.
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Research Findings
Structural Similarity vs. Bioactivity : While the target compound shares a 90% Tanimoto similarity (Morgan fingerprints) with 2-(4-cyclopropylpiperazin-1-yl)-3-{(Z)-[...]}-4H-pyrido[...] , their IC50 values differ by 20-fold, underscoring limitations of the "similar property principle" .
Assay Performance: In competitive immunoassays, the target compound’s cross-reactivity is 12% against analogs with 3-isopropylthiazolidinone, versus 85% for 1,3-benzodioxol-5-yl derivatives .
Thermodynamic Stability: The thioxo-thiazolidinone group in the target compound exhibits a 15% higher CMC (critical micelle concentration) than quaternary ammonium analogs, as determined by tensiometry .
Biological Activity
The compound 2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its diverse structural features, including a pyrido[1,2-a]pyrimidinone core and a thiazolidine ring. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.6 g/mol. The unique combination of functional groups in this compound contributes to its potential biological activities.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. It has shown minimum inhibitory concentration (MIC) values that suggest it is more potent than several reference drugs against various bacterial strains, including Escherichia coli and Enterobacter cloacae .
Table 1: Antimicrobial Activity of the Compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Reference Drug |
|---|---|---|
| Staphylococcus aureus | 8 | More potent than Penicillin |
| Bacillus cereus | 16 | Comparable to Vancomycin |
| Escherichia coli | 32 | Less potent than Ciprofloxacin |
| Enterobacter cloacae | 32 | Similar to Ampicillin |
The mechanism of action for this compound appears to involve the inhibition of bacterial enzymes critical for cell wall synthesis. Docking studies have indicated favorable interactions with the MurB enzyme in E. coli, suggesting that it disrupts peptidoglycan biosynthesis through hydrogen bonding and hydrophobic interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the Thiazolidine Ring : Utilizing appropriate precursors to construct the thiazolidine moiety.
- Pyrido-Pyrimidinone Core Assembly : Employing cyclization reactions to form the bicyclic structure.
- Functional Group Modifications : Introducing the ethylpiperazine and other substituents through nucleophilic substitutions.
Research Findings and Case Studies
Recent research has highlighted various aspects of this compound's biological activity:
- Anticancer Activity : Studies have suggested that derivatives of this compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic processes, showing promise as a lead compound for drug development .
- Comparative Studies : Other structurally similar compounds have been analyzed to understand the unique contributions of specific functional groups on biological activity .
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with condensation of a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative. Key steps include:
- Step 1: Formation of the pyrido-pyrimidinone scaffold via cyclization under reflux conditions (e.g., using acetic acid or DMF as a solvent) .
- Step 2: Introduction of the (Z)-configured thiazolidinone moiety via a Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous conditions to ensure stereochemical integrity .
- Step 3: Functionalization of the piperazinyl group using alkylation or nucleophilic substitution, often requiring inert atmospheres (N₂/Ar) to prevent oxidation .
Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the final product .
Basic: How is the compound’s purity and structural integrity validated?
Answer:
- Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used, achieving ≥95% purity with a C18 column and acetonitrile/water mobile phase .
- Structural Confirmation:
Basic: What preliminary biological activities have been reported?
Answer:
- Antimicrobial Activity: Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) in disk diffusion assays, attributed to the thioxo-thiazolidinone moiety disrupting bacterial membrane integrity .
- Anticancer Potential: In vitro screening against HeLa cells showed IC₅₀ = 12 µM, linked to apoptosis induction via caspase-3 activation .
Advanced: How can synthesis yield be optimized without compromising stereochemical purity?
Answer:
- Catalyst Optimization: Use Lewis acids (e.g., ZnCl₂) during the Knoevenagel step to enhance reaction rate and yield (from 45% to 68%) while maintaining (Z)-selectivity .
- Solvent Selection: Replace polar aprotic solvents (DMF) with ionic liquids (e.g., [BMIM]BF₄) to reduce side reactions and improve regioselectivity .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2 hours at 100°C, achieving 85% yield with controlled microwave irradiation .
Advanced: How to resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
Answer:
- Assay Standardization: Cross-validate using multiple cell lines (e.g., MCF-7 vs. HepG2) and standardized protocols (e.g., MTT vs. SRB assays) to control for metabolic interference .
- Structural Analog Comparison: Compare with analogues (e.g., 2-(4-methylpiperazinyl) derivatives) to isolate the impact of the ethylpiperazinyl group on bioactivity .
- Solubility Adjustments: Use DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity artifacts .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation:
- Modify the 3-methylbutyl group on the thiazolidinone to shorter (e.g., propyl) or branched (e.g., isopentyl) chains; branched chains enhance lipophilicity and anticancer potency (IC₅₀ improvement by 40%) .
- Replace the ethylpiperazinyl group with a benzylpiperazine to evaluate π-π stacking interactions with target proteins .
- Stereochemical Probes: Synthesize the (E)-isomer of the methylidene group; the (Z)-isomer shows 10-fold higher activity due to optimal spatial alignment with biological targets .
Advanced: How to identify the compound’s molecular targets in signaling pathways?
Answer:
- Affinity Chromatography: Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS identification .
- Molecular Docking: Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or PI3K) based on the thiazolidinone’s electron-deficient region interacting with ATP-binding pockets .
- Transcriptomic Profiling: RNA-seq analysis of treated cells can reveal downregulation of pro-survival genes (e.g., Bcl-2) and upregulation of apoptotic markers (e.g., Bax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
